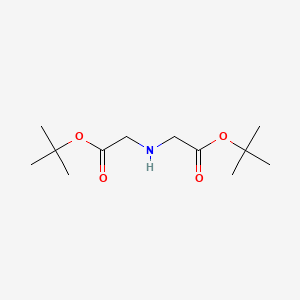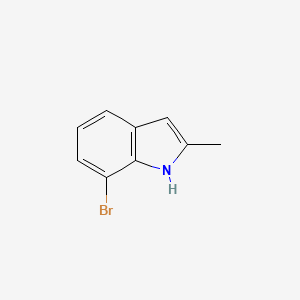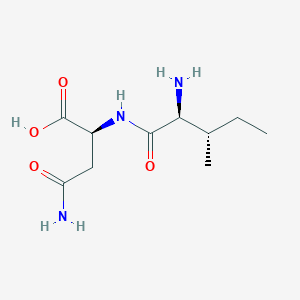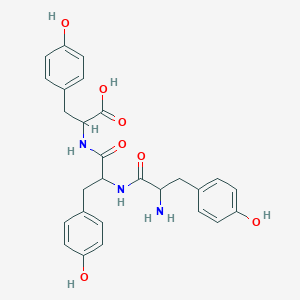
1,3-Bis(diphenylphosphino)propane monooxide
Vue d'ensemble
Description
1,3-Bis(diphenylphosphino)propane monooxide is an organophosphorus compound . It is a white solid that is soluble in organic solvents . It is slightly air-sensitive, degrading in air to the phosphine oxide .
Molecular Structure Analysis
The molecular formula of 1,3-Bis(diphenylphosphino)propane monooxide is (C6H5)2POCH2CH2CH2P(C6H5)2 . The molecular weight is 428.44 .Chemical Reactions Analysis
The compound serves as a bidentate ligand in coordination chemistry . For example, the complex dichloro (1,3-bis(diphenylphosphino)propane)nickel is prepared by combining equimolar portions of the ligand and nickel (II) chloride . This nickel complex serves as a catalyst for the Kumada coupling reaction .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 106-108 °C . It is soluble in organic solvents .Applications De Recherche Scientifique
Coordination Chemistry
dppp: serves as a bidentate ligand in coordination chemistry, forming complexes with various metals. It’s particularly known for forming a complex with nickel (II) chloride to create dichloro(dppp)nickel . This complex is pivotal in catalysis, especially in cross-coupling reactions.
Kumada Coupling Reaction Catalyst
The dichloro(dppp)nickel complex acts as a catalyst in the Kumada coupling reaction, which is used for creating carbon-carbon bonds between different types of organohalides and Grignard reagents . This reaction is valuable for constructing complex organic compounds.
Palladium-Catalyzed Reactions
dppp: is used as a ligand for palladium (II) catalysts, which are instrumental in the co-polymerization of carbon monoxide and ethylene to produce polyketones . These polyketones have significant industrial applications due to their mechanical properties and chemical resistance.
Heck Reaction
In palladium-catalyzed arylation, known as the Heck reaction, dppp is employed to control regioselectivity . This process is used to form carbon-carbon bonds in the synthesis of fine chemicals and pharmaceuticals.
Suzuki Reaction
dppp: also plays a role in the Suzuki reaction, another palladium-catalyzed cross-coupling process that forms biaryl compounds . The Suzuki reaction is widely used in the pharmaceutical industry to create complex organic molecules.
Negishi Coupling
As a catalyst, dppp is involved in Negishi coupling, which is another method for forming carbon-carbon bonds, using organozinc reagents . This reaction is known for its high functional group tolerance and ability to create complex molecules efficiently.
Sonogashira Coupling
Lastly, dppp is utilized in the Sonogashira coupling, a reaction that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides . This coupling is essential in the synthesis of natural products and polymers.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-diphenylphosphorylpropyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26OP2/c28-30(26-18-9-3-10-19-26,27-20-11-4-12-21-27)23-13-22-29(24-14-5-1-6-15-24)25-16-7-2-8-17-25/h1-12,14-21H,13,22-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDVOUAZWJNTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26OP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391580 | |
| Record name | [3-(Diphenylphosphanyl)propyl](oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(diphenylphosphino)propane monooxide | |
CAS RN |
85685-99-0 | |
| Record name | [3-(Diphenylphosphanyl)propyl](oxo)diphenyl-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)
![Thiazolo[5,4-d]thiazole](/img/structure/B1587360.png)





![Methyl 4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B1587369.png)



